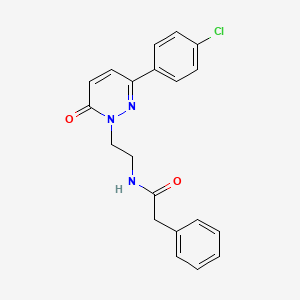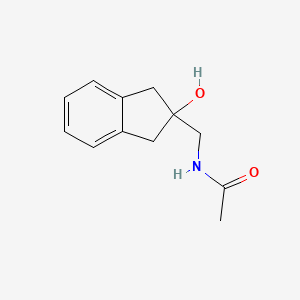
3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a chloro substituent at the 5-position and an aminoethyl group at the 3-position of the indole ring, along with a carboxylic acid group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of indole to introduce the chloro group at the 5-position. This is followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the indole ring to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a neurotransmitter analog due to its structural similarity to serotonin.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The aminoethyl group allows it to bind to neurotransmitter receptors, potentially mimicking the action of serotonin. The chloro substituent may enhance its binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing its interaction with target proteins.
相似化合物的比较
Similar Compounds
Tryptamine: Similar structure but lacks the chloro and carboxylic acid groups.
Serotonin: Similar structure but has a hydroxyl group instead of a chloro group.
Melatonin: Similar structure but has a methoxy group and an acetyl group.
Uniqueness
3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid is unique due to the presence of the chloro and carboxylic acid groups, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. These functional groups provide additional sites for chemical modification, making it a versatile compound for various applications.
属性
IUPAC Name |
3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-6-1-2-9-8(5-6)7(3-4-13)10(14-9)11(15)16/h1-2,5,14H,3-4,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPLGERAJDQHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2559243.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine](/img/structure/B2559245.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2559248.png)
![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2559250.png)
![3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B2559252.png)


![5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2559255.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide](/img/structure/B2559257.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)
